

Application Note: Unveiling the Genetic Modulators of Upadacitinib Response Using CRISPR Screens

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Compound of Interest

Compound Name: ApUpG

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Introduction

Upadacitinib (Rinvoq®) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[1][2] By targeting JAK1, Upadacitinib effectively blocks the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling.[3][4][5] Despite its clinical efficacy, a subset of patients may exhibit primary or acquired resistance to Upadacitinib. Identifying the genes and pathways that mediate this differential response is crucial for optimizing patient stratification, developing combination therapies, and discovering novel drug targets.

This application note describes a comprehensive approach utilizing Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 genome-wide screening to identify genes that, when knocked out, confer resistance or sensitivity to Upadacitinib. While a specific CRISPR screen for Upadacitinib has not been publicly detailed, this document outlines a robust protocol and presents representative data based on a highly relevant study that identified determinants of resistance to processes reliant on JAK1 signaling.

Principle of the CRISPR Screen

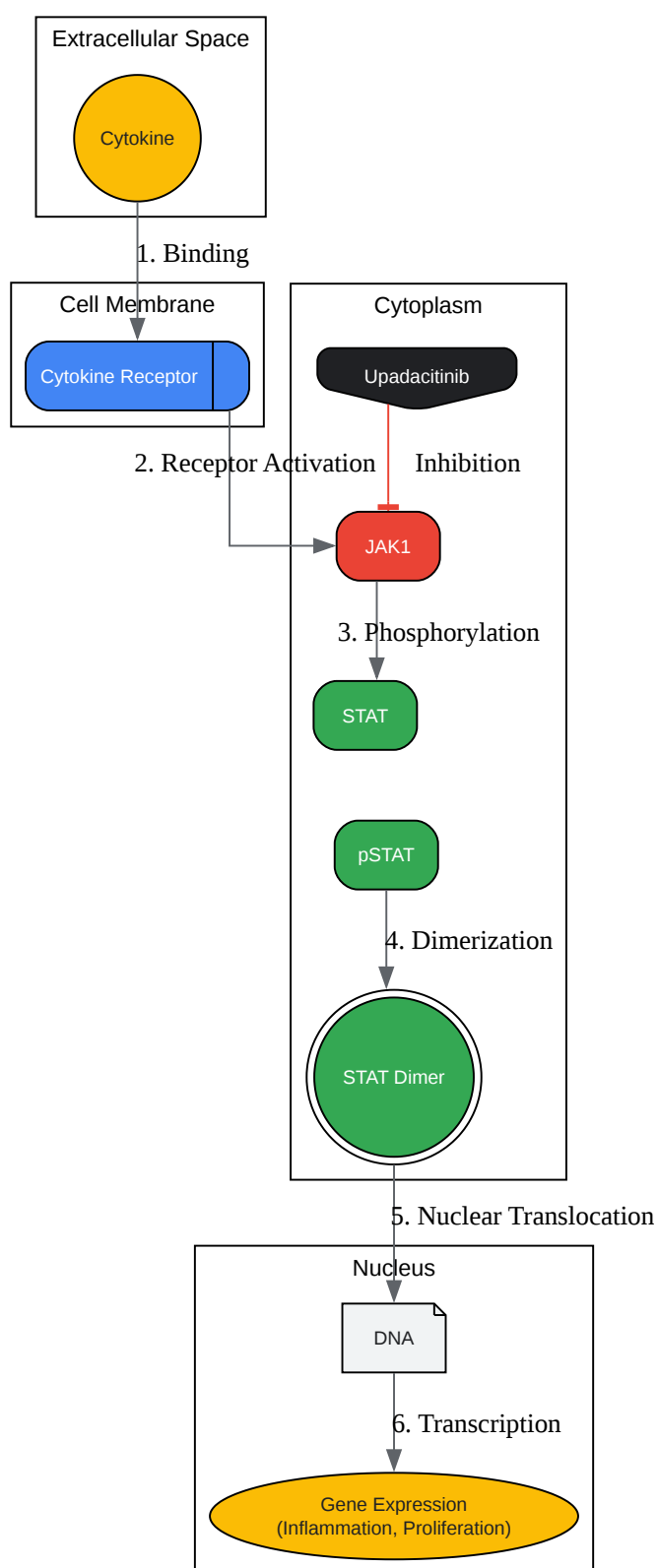
Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for systematically assessing the function of thousands of genes in a pooled format.^{[6][7]} The methodology involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. These cells are then subjected to a selection pressure, in this case, treatment with Upadacitinib.

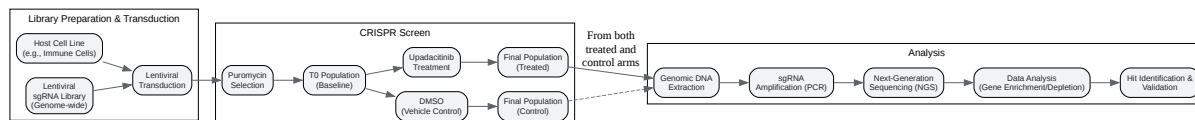
- **Positive Selection (Resistance):** Genes whose knockout confers a survival advantage in the presence of Upadacitinib will become enriched in the cell population over time.
- **Negative Selection (Sensitivity):** Conversely, genes whose loss sensitizes cells to Upadacitinib will be depleted from the population.

By sequencing the sgRNA population before and after drug treatment, the representation of each sgRNA can be quantified, allowing for the identification of genes that modulate the drug response.^[6]

The JAK-STAT Signaling Pathway

Upadacitinib's primary mechanism of action is the inhibition of the JAK-STAT pathway. Understanding this pathway is essential for interpreting the results of a CRISPR screen.





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